molecular formula C11H14N4O2 B2496598 methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate CAS No. 1297612-79-3

methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate

Cat. No.: B2496598
CAS No.: 1297612-79-3
M. Wt: 234.259
InChI Key: AEWVXKWTTFXTGM-UHFFFAOYSA-N
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Description

Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate is a heterocyclic compound featuring a bipyrazole core with methyl and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with methyl 3-oxobutanoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as Lewis acids or bases can be employed to optimize the reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-25°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Pyrazole-5-carboxylic acid derivatives.

    Reduction: Pyrazole-5-methanol derivatives.

    Substitution: Various alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications, such as in the production of high-performance coatings and electronic materials.

Mechanism of Action

The mechanism by which methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Trimethylpyrazole
  • Methyl pyrazole-5-carboxylate
  • 1,3,5-Trimethyl-4,5-dihydro-1H-pyrazole

Uniqueness

Methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate stands out due to its bipyrazole structure, which offers unique electronic and steric properties. This makes it more versatile in synthetic applications compared to simpler pyrazole derivatives. Its ability to undergo a wide range of chemical reactions also enhances its utility in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of methyl 1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWVXKWTTFXTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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